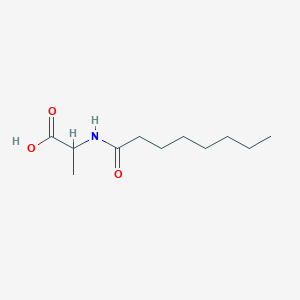
N-Octanoyl-L-alanine
Cat. No. B8635318
M. Wt: 215.29 g/mol
InChI Key: PWDZZFPSEZIBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06838459B1
Procedure details


The preparation is carried out analogously to the procedure of Example 4A using 16.5 (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 30.12 g (0.185 mol) of octanoyl chloride. The product crystallizes from toluene/n-hexane.
[Compound]
Name
16.5
Quantity
0.185 mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]
|
Inputs


Step One
[Compound]
|
Name
|
16.5
|
|
Quantity
|
0.185 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
41.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
44.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
30.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallizes from toluene/n-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCC)(=O)NC(C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
